Home > Products > Screening Compounds P97778 > METHYL 1-(3-METHOXYPHENYL)-7-METHYL-3-[(3-METHYLPHENYL)METHYL]-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE
METHYL 1-(3-METHOXYPHENYL)-7-METHYL-3-[(3-METHYLPHENYL)METHYL]-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE -

METHYL 1-(3-METHOXYPHENYL)-7-METHYL-3-[(3-METHYLPHENYL)METHYL]-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE

Catalog Number: EVT-4797824
CAS Number:
Molecular Formula: C25H23N3O5
Molecular Weight: 445.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Ethyl 3-phenyl-7-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate

Compound Description: This compound serves as a central scaffold in a study exploring the synthesis and properties of N-aryl (pyrimidinyl)piperazinylalkyl derivatives. [] While the study primarily focuses on the synthetic aspects, it highlights the potential pharmacological activity of these derivatives.

Relevance: This compound shares the core 2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate structure with methyl 1-(3-methoxyphenyl)-7-methyl-3-(3-methylbenzyl)-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate. The key difference lies in the substituents at the 1, 3, and 7 positions. Understanding the structure-activity relationships of these derivatives could provide insights into the activity of the target compound.

7-Methyl-3-phenyl-2,4-dioxo-1,2,3,4-tetrahydropyrido [2,3-d]pyrimidine-5-carboxylic acid amides

Compound Description: This series of compounds, with various 1-[2-hydroxy-3-(4-aryl-1-piperazinyl)]propyl substituents attached to the amide group, were synthesized and evaluated for their analgesic and sedative activities. [] The research showed promising results, with many derivatives exhibiting significant analgesic effects and some displaying sedative properties.

Relevance: These compounds share the fundamental 7-methyl-3-phenyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine core with methyl 1-(3-methoxyphenyl)-7-methyl-3-(3-methylbenzyl)-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate. The variations in the substituents, particularly at the 1 and 5 positions, provide valuable information for understanding the impact of structural modifications on the pharmacological profile of this chemical class.

Compound Description: This study focused on two distinct series of 7-methyl-3-phenyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylic acid amides, differentiated by the presence or absence of a hydroxyl group at the 2-position of the propyl chain. [] The researchers investigated the analgesic and sedative effects of these derivatives, revealing potent analgesic properties in some compounds.

Relevance: Similar to the previous entry, these compounds share the core 7-methyl-3-phenyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine structure with methyl 1-(3-methoxyphenyl)-7-methyl-3-(3-methylbenzyl)-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate. The inclusion of these compounds emphasizes the versatility of this core structure and its potential for developing compounds with analgesic and sedative properties. The systematic variations in the 1-[3-(4-Aryl-1-piperazinyl)]propyl substituent provide further insights into structure-activity relationships.

1-Benzyl-3,7-dimethyl-4-oxo-2-thioxo (2,4-dioxo)-1,2,3,4-tetrahydropyrido-[2,3-d]pyrimidine-6-carboxylic acid amides

Compound Description: This study delves into the synthesis of amides derived from 1-benzyl-3,7-dimethyl-4-oxo-2-thioxo-1,2,3,4- tetrahydropyrido[2,3]pyrimidine-6-carboxylic acid. [] The research primarily focuses on the synthetic methodology and the characterization of the resulting amides.

Relevance: While structurally different from the target compound in terms of ring substitutions and the presence of sulfur in the thione group, this compound highlights the broader chemical space of pyrido[2,3-d]pyrimidine derivatives. Examining these variations provides a valuable context for understanding the structure-activity relationships and exploring potential modifications to the core structure of methyl 1-(3-methoxyphenyl)-7-methyl-3-(3-methylbenzyl)-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate.

Ethyl 4-aryl-6-methyl-2-thioxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylates

Compound Description: This class of compounds serves as key intermediates in the synthesis of thiazolopyrimidine, thiazolodipyrimidine, and thiazolopyrimidothiazolopyrimidine derivatives. [] The research demonstrates the utility of these intermediates in constructing complex heterocyclic systems with potential antioxidant and antimicrobial activities.

Relevance: These compounds share the pyrimidine-5-carboxylate motif with methyl 1-(3-methoxyphenyl)-7-methyl-3-(3-methylbenzyl)-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate, highlighting a common building block in heterocyclic chemistry. Understanding the reactivity and synthetic applications of these intermediates can provide valuable insights into potential synthetic routes for the target compound and its derivatives.

Properties

Product Name

METHYL 1-(3-METHOXYPHENYL)-7-METHYL-3-[(3-METHYLPHENYL)METHYL]-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE

IUPAC Name

methyl 1-(3-methoxyphenyl)-7-methyl-3-[(3-methylphenyl)methyl]-2,4-dioxopyrido[2,3-d]pyrimidine-5-carboxylate

Molecular Formula

C25H23N3O5

Molecular Weight

445.5 g/mol

InChI

InChI=1S/C25H23N3O5/c1-15-7-5-8-17(11-15)14-27-23(29)21-20(24(30)33-4)12-16(2)26-22(21)28(25(27)31)18-9-6-10-19(13-18)32-3/h5-13H,14H2,1-4H3

InChI Key

SULIHANPOAPQBY-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)CN2C(=O)C3=C(C=C(N=C3N(C2=O)C4=CC(=CC=C4)OC)C)C(=O)OC

Canonical SMILES

CC1=CC(=CC=C1)CN2C(=O)C3=C(C=C(N=C3N(C2=O)C4=CC(=CC=C4)OC)C)C(=O)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.